n-Methyl-1-phenylmethanesulfonamide

Übersicht

Beschreibung

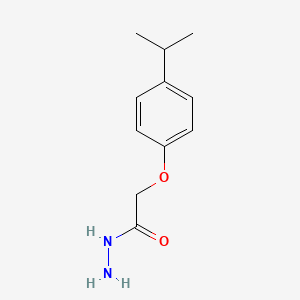

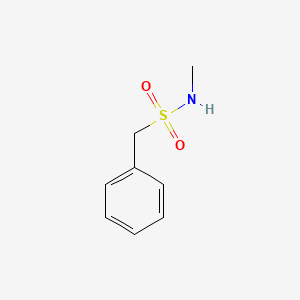

N-Methyl-1-phenylmethanesulfonamide is a chemical compound with the CAS Number: 19299-41-3 . It has a molecular weight of 185.25 and is typically in powder form .

Molecular Structure Analysis

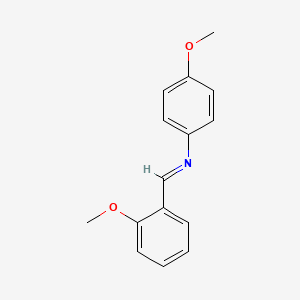

The IUPAC name for n-Methyl-1-phenylmethanesulfonamide is N-methyl (phenyl)methanesulfonamide . The InChI code is 1S/C8H11NO2S/c1-9-12(10,11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 .Physical And Chemical Properties Analysis

N-Methyl-1-phenylmethanesulfonamide is a powder with a melting point of 111-112 degrees Celsius . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

High Electrophilic Reactivity : A study by Yu. A. Aizina et al. (2012) revealed that the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene produces highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This includes phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, showing high reactivity through alkylation reactions with various compounds like toluene and thiophene (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Enantioselective Synthesis of Cyclopropanes : Davies et al. (1996) explored the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes for synthesizing functionalized cyclopropanes. This process was highly diastereoselective and enantioselective, and was notably influenced by the structure of the carbenoid (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

Crystal Structure at Low Temperature : Research by Timothy C. Higgs et al. (2002) focused on the crystal structure of N-methylmethanesulfonamide at 150 K, providing insights into the molecular conformation and torsion angles, contrasting with previous ab initio calculations (Timothy C. Higgs, A. Parkin, S. Parsons, P. Tasker, 2002).

Visible-Light-Promoted Radical Methylation : Liu and Li (2016) developed a method for visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, offering a mild and efficient approach to synthesize various (phenylsulfonyl)methylated compounds (Fei Liu, Pixu Li, 2016).

Biological and Chemical Applications

Modification of Peptides and Proteins : Huang et al. (2018) demonstrated the use of N-methyl- N-phenylvinylsulfonamides for chemoselective modification of cysteine-containing peptides and proteins, useful in preparing antibody-drug conjugates (ADCs) (Rong Huang, Zhihong Li, Yao Sheng, Jianghui Yu, Yuei-Long Wu, Yue-xiong Zhan, Hongli Chen, B. Jiang, 2018).

- et al. (2010) utilized the attenuated S(N)2 reactivity of 2,2,2-trifluoroethyl group in synthesizing a series of sulfonamide-based kinase inhibitors, which were potential inhibitors of serine-threonine kinases for cancer treatment. The sulfonamide moiety was crucial in these inhibitors (Christopher Wong, R. Griffin, I. Hardcastle, Julian S. Northen, Lan Z. Wang, B. Golding, 2010).

- N-Monomethylation of Aromatic Primary Amines : Li et al. (2012) described a method for direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides, using methanol. This environmentally friendly method offers low catalyst loading and broad substrate scope (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Other Research Applications

Antioxidant and Anti-Influenza Activity : Khoma et al. (2019) synthesized aminomethanesulfonic acid derivatives and evaluated their in vitro antioxidant activities and anti-influenza virus effects. The study demonstrates potential therapeutic applications in virology and immunology (R. Khoma, V. O. Gelmboldt, A. Ennan, T. L. Gridina, A. Fedchuk, V. Lozitsky, I. Rakipov, A. Vladyka, 2019).

Ionic Liquid Properties : Forsyth et al. (2006) investigated N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts for their potential use as ionic liquids and solid electrolytes. These compounds showed plastic crystal behavior and thermophysical characteristics suitable for various industrial applications (Stewart A. Forsyth, K. Fraser, P. Howlett, D. Macfarlane, M. Forsyth, 2006).

Synthesis of Anti-Inflammatory Drugs : Harrak et al. (2010) worked on synthesizing 4-(aryloyl)phenyl methyl sulfones, acting as cyclooxygenase inhibitors with potential anti-inflammatory properties. This research contributes to the development of new nonsteroidal anti-inflammatory drugs (Y. Harrak, Giovanni Casula, J. Basset, G. Rosell, S. Plescia, D. Raffa, M. Cusimano, R. Pouplana, M. Pujol, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-12(10,11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLBABUQWKLNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275987 | |

| Record name | N-Methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-1-phenylmethanesulfonamide | |

CAS RN |

19299-41-3 | |

| Record name | NSC154642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)